3-(Butan-2-yl)pyrrolidine hydrochloride

Catalog No.
S940421
CAS No.
2097969-71-4
M.F
C8H18ClN
M. Wt
163.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Butan-2-yl)pyrrolidine hydrochloride

CAS Number

2097969-71-4

Product Name

3-(Butan-2-yl)pyrrolidine hydrochloride

IUPAC Name

3-butan-2-ylpyrrolidine;hydrochloride

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

InChI

InChI=1S/C8H17N.ClH/c1-3-7(2)8-4-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H

InChI Key

RMCOHUHJUNDNEW-UHFFFAOYSA-N

SMILES

CCC(C)C1CCNC1.Cl

Canonical SMILES

CCC(C)C1CCNC1.Cl

3-(Butan-2-yl)pyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a butan-2-yl group. This compound is classified as a cyclic amine and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the butan-2-yl group can significantly influence the compound's chemical properties and biological activities, making it a subject of interest in various research fields.

The primary reaction involving 3-(Butan-2-yl)pyrrolidine hydrochloride is its formation through the reaction of 3-(Butan-2-yl)pyrrolidine with hydrochloric acid. This process results in the creation of the hydrochloride salt, which enhances the compound's solubility and stability in aqueous environments. The basic structure can also participate in various nucleophilic substitution reactions due to the presence of the nitrogen atom in the pyrrolidine ring, allowing it to act as a nucleophile or electrophile depending on the reaction conditions.

The synthesis of 3-(Butan-2-yl)pyrrolidine hydrochloride typically involves several steps:

  • Formation of Pyrrolidine: The initial step often includes the cyclization of an appropriate amine precursor to form the pyrrolidine ring.
  • Alkylation: The pyrrolidine can then be alkylated using butan-2-yl halides or similar reagents to introduce the butan-2-yl group.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility for further applications .

3-(Butan-2-yl)pyrrolidine hydrochloride has several applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in areas targeting neurological disorders.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.
  • Research Tool: The compound may be used in biological studies to understand the effects of pyrrolidine derivatives on cellular processes

    Interaction studies involving 3-(Butan-2-yl)pyrrolidine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, although comprehensive pharmacological profiling is necessary to elucidate its full interaction spectrum. Such studies are crucial for determining its potential therapeutic applications and safety profile.

3-(Butan-2-yl)pyrrolidine hydrochloride shares structural similarities with several other compounds, particularly those containing pyrrolidine rings or similar alkyl substituents. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1-(1-Methyl-3,3-di-2-thienylpropyl)pyrrolidine hydrochloridePyrrolidine derivativeContains thienyl groups, potentially influencing pharmacodynamics
3-(Fluoromethyl)pyrrolidine hydrochlorideFluorinated pyrrolidineFluorine substitution may enhance lipophilicity
3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-oneHydroxymethyl derivativeHydroxymethyl group may affect solubility and reactivity

The uniqueness of 3-(Butan-2-yl)pyrrolidine hydrochloride lies in its specific butan-2-yl substitution, which can modulate its chemical reactivity and biological interactions differently than other similar compounds

Dates

Last modified: 08-16-2023

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